molecular formula C8H8ClNO2 B195526 N-(3-Chloro-4-hydroxyphenyl)acetamide CAS No. 3964-54-3

N-(3-Chloro-4-hydroxyphenyl)acetamide

Cat. No. B195526
CAS RN: 3964-54-3
M. Wt: 185.61 g/mol
InChI Key: JULKJDRBSRRBHT-UHFFFAOYSA-N
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Patent
US05866611

Procedure details

The mixture was heated at reflux for 6 hours, cooled to ambient temperature and filtered. The filtrate was evaporated, and the residue treated with ether to give crude 2-chloro-4-aminophenol (10 g). The crude 2-chloro-4-aminophenol (3.5 g) was added to a mixture of water (50 ml) and acetic anhydride (5.7 ml). The reaction mixture was stirred at reflux for 2 hours. The reaction mixture was cooled to ambient temperature and the supernatant was decanted away from an oil which gave a solid on standing. The solid was purified by flash column chromatography on silica gel (Merck Art. No 9385) using a 1:2(v/v) mixture of ethyl acetate and pentane as eluent to give 2-chloro-4-acetamidophenol as an oil (1.7 g); NMR: ([CD3 ]2SO): 2.0(3H,s), 6.85(1H,d), 7.2(1H,m), 7.68(1H,m) and 9.8(2H,m).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[CH:4][C:3]=1[OH:9].[C:10](OC(=O)C)(=[O:12])[CH3:11]>O>[Cl:1][C:2]1[CH:7]=[C:6]([NH:8][C:10](=[O:12])[CH3:11])[CH:5]=[CH:4][C:3]=1[OH:9]

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)N)O
Name
Quantity
5.7 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the supernatant was decanted away from an oil which
CUSTOM
Type
CUSTOM
Details
gave a solid
CUSTOM
Type
CUSTOM
Details
The solid was purified by flash column chromatography on silica gel (Merck Art
ADDITION
Type
ADDITION
Details
mixture of ethyl acetate and pentane as eluent

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)NC(C)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.